molecular formula C28H20BrN5O3S B12027029 2-((4-(4-bromophenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(2-methoxydibenzo[b,d]furan-3-yl)acetamide

2-((4-(4-bromophenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(2-methoxydibenzo[b,d]furan-3-yl)acetamide

Cat. No.: B12027029
M. Wt: 586.5 g/mol
InChI Key: LUUXMBKXVRNJNX-UHFFFAOYSA-N
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Description

2-{[4-(4-bromophenyl)-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-methoxydibenzo[b,d]furan-3-yl)acetamide is a complex organic compound that features a unique combination of functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[4-(4-bromophenyl)-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-methoxydibenzo[b,d]furan-3-yl)acetamide typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Formation of the triazole ring: This can be achieved through a cyclization reaction involving a hydrazine derivative and a nitrile compound under acidic or basic conditions.

    Introduction of the bromophenyl and pyridinyl groups: These groups can be introduced via palladium-catalyzed cross-coupling reactions such as Suzuki or Heck reactions.

    Attachment of the sulfanyl group: This step involves the reaction of a thiol with an appropriate electrophile.

    Formation of the acetamide linkage: This can be achieved through an amidation reaction involving an amine and an acyl chloride or anhydride.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

2-{[4-(4-bromophenyl)-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-methoxydibenzo[b,d]furan-3-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro groups, if present, can be reduced to amines using reducing agents like hydrogen gas over a palladium catalyst.

    Substitution: The bromophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Hydrogen gas, palladium catalyst.

    Substitution: Amines, thiols, palladium catalysts.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Substituted phenyl derivatives.

Scientific Research Applications

2-{[4-(4-bromophenyl)-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-methoxydibenzo[b,d]furan-3-yl)acetamide has several scientific research applications:

    Medicinal Chemistry: It can be used as a scaffold for the development of new drugs targeting various diseases.

    Material Science: Its unique structure makes it a candidate for the development of new materials with specific properties.

    Organic Synthesis: It can be used as an intermediate in the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of 2-{[4-(4-bromophenyl)-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-methoxydibenzo[b,d]furan-3-yl)acetamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of their activity. The exact pathways and targets would depend on the specific application and the biological context.

Comparison with Similar Compounds

Similar Compounds

    4,4’-Dibromobenzil: A compound with similar bromophenyl groups.

    3-(4-Bromophenyl)-2-{[3-(2-methoxydibenzo[b,d]furan-3-yl)-2-oxopropyl]sulfanyl}-4(3H)-quinazolinone: A compound with a similar sulfanyl and methoxydibenzo[b,d]furan structure.

Uniqueness

2-{[4-(4-bromophenyl)-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-methoxydibenzo[b,d]furan-3-yl)acetamide is unique due to its combination of a triazole ring, bromophenyl, pyridinyl, and sulfanyl groups, which confer specific chemical and biological properties not found in other similar compounds.

Properties

Molecular Formula

C28H20BrN5O3S

Molecular Weight

586.5 g/mol

IUPAC Name

2-[[4-(4-bromophenyl)-5-pyridin-4-yl-1,2,4-triazol-3-yl]sulfanyl]-N-(2-methoxydibenzofuran-3-yl)acetamide

InChI

InChI=1S/C28H20BrN5O3S/c1-36-25-14-21-20-4-2-3-5-23(20)37-24(21)15-22(25)31-26(35)16-38-28-33-32-27(17-10-12-30-13-11-17)34(28)19-8-6-18(29)7-9-19/h2-15H,16H2,1H3,(H,31,35)

InChI Key

LUUXMBKXVRNJNX-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C2C(=C1)C3=CC=CC=C3O2)NC(=O)CSC4=NN=C(N4C5=CC=C(C=C5)Br)C6=CC=NC=C6

Origin of Product

United States

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